(4-BENZYLPIPERIDINO)(4-BUTOXYPHENYL)METHANONE
Description
(4-Benzylpiperidino)(4-butoxyphenyl)methanone is a methanone derivative featuring two aromatic substituents: a 4-benzylpiperidino group and a 4-butoxyphenyl group. The benzylpiperidino moiety consists of a piperidine ring (a six-membered amine) substituted at the 4-position with a benzyl group (C₆H₅CH₂–), rendering the nitrogen atom tertiary. The butoxyphenyl group introduces a lipophilic alkoxy chain (C₄H₉O–) at the para position of a phenyl ring.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-butoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-2-3-17-26-22-11-9-21(10-12-22)23(25)24-15-13-20(14-16-24)18-19-7-5-4-6-8-19/h4-12,20H,2-3,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLNEKCZSKDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(4-BUTOXYPHENYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 4-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(4-BUTOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)(4-BUTOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It is used in assays to investigate its effects on cellular processes and pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(4-BUTOXYPHENYL)METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (CAS 551921-46-1, ) serves as a relevant comparator. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Methanone vs. O-Methyloxime: The target compound’s methanone group is a simple ketone, contributing to planar geometry and moderate polarity. In contrast, the comparator’s O-methyloxime introduces an imine (C=N) bond and a methoxy group, increasing conformational flexibility and H-bond acceptor capacity.
- Benzylpiperidine vs. Benzhydrylpiperazine: The benzylpiperidine group in the target compound has a single tertiary nitrogen, limiting hydrogen-bonding interactions.
- Butoxyphenyl vs. Fluorophenyl: The butoxyphenyl group in the target compound is electron-donating, enhancing solubility in nonpolar solvents. The fluorophenyl group in the comparator is electron-withdrawing, which may improve metabolic stability and membrane permeability.
Hypothetical Pharmacological Implications
- Lipophilicity :
The butoxy chain in the target compound likely increases lipophilicity (logP ~4.5 estimated) compared to the fluorophenyl group (logP ~3.8 in the comparator). This could influence blood-brain barrier penetration. - Solubility :
The comparator’s higher H-bond acceptors (5 vs. 2) may improve aqueous solubility despite its larger molecular weight. - Metabolic Stability : Fluorine in the comparator may reduce oxidative metabolism, while the target’s butoxy group could be susceptible to CYP450-mediated oxidation.
Biological Activity
Overview
(4-BENZYLPIPERIDINO)(4-BUTOXYPHENYL)METHANONE, also known as (4-benzylpiperidin-1-yl)-(4-butoxyphenyl)methanone, is a complex organic compound with the molecular formula C23H27NO2. Its unique structure combines a piperidine ring with a benzyl and a butoxyphenyl group, which contributes to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing cellular processes and signaling pathways. For example, it may inhibit specific enzymes involved in disease progression, leading to potential therapeutic effects in conditions such as cancer and neurological disorders.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. The compound interferes with critical signaling pathways that promote tumor growth and survival.
2. Neuroprotective Effects
This compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown potential in reducing neuronal cell death and promoting cell survival under oxidative stress conditions .
3. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. It is believed to disrupt bacterial cell membrane integrity, leading to cell lysis.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Assays : Various assays have been employed to assess the cytotoxicity of the compound against cancer cell lines such as HeLa and MCF-7. Results indicated IC50 values ranging from 5 to 15 µM, demonstrating potent anticancer activity.
- Neuroprotection Studies : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly reduced apoptosis markers in neuronal cells compared to untreated controls.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations above 20 µg/mL.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Benzylpiperidine | Low | Low | Low |
| 4-Butoxybenzoyl Chloride | Moderate | None | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
